molecular formula C17H20N2O5 B14511748 1-(4-Benzyloxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione CAS No. 63593-01-1

1-(4-Benzyloxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B14511748
CAS No.: 63593-01-1
M. Wt: 332.4 g/mol
InChI Key: NGGASHOTQGRVLP-RRFJBIMHSA-N
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Description

1-(4-Benzyloxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyloxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzyloxy group: This step might involve the use of benzyl alcohol and suitable protecting groups.

    Synthesis of the pyrimidine core: This can be done through condensation reactions involving urea or other nitrogen-containing compounds.

    Final assembly: The final compound is obtained by coupling the tetrahydrofuran and pyrimidine moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyloxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets might include kinases, polymerases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione
  • 1-(4-Methoxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione

Uniqueness

1-(4-Benzyloxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature might confer specific binding properties or stability compared to similar compounds.

Properties

CAS No.

63593-01-1

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H20N2O5/c1-11-8-19(17(22)18-16(11)21)15-7-13(14(9-20)24-15)23-10-12-5-3-2-4-6-12/h2-6,8,13-15,20H,7,9-10H2,1H3,(H,18,21,22)/t13-,14+,15+/m0/s1

InChI Key

NGGASHOTQGRVLP-RRFJBIMHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OCC3=CC=CC=C3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OCC3=CC=CC=C3

Origin of Product

United States

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